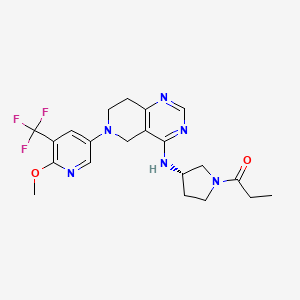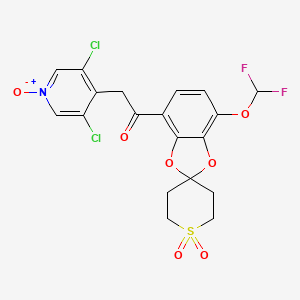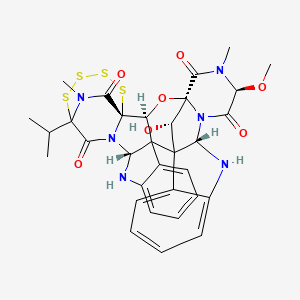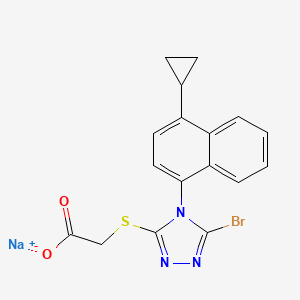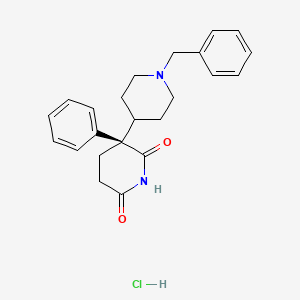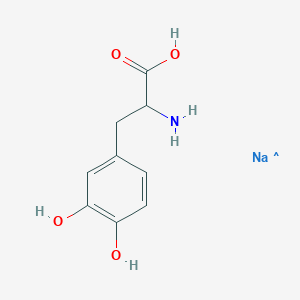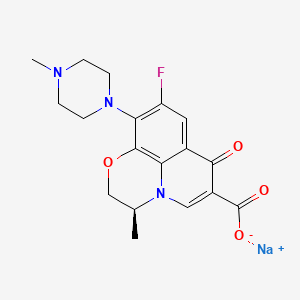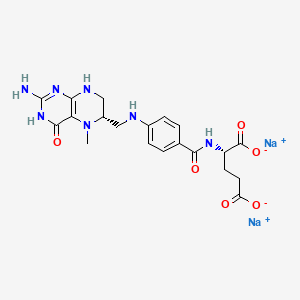
Litospermato B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El litospermato B tiene una amplia gama de aplicaciones de investigación científica, incluido su uso en química, biología, medicina e industria. En química, se utiliza como precursor para sintetizar otros compuestos biológicamente activos. En biología, se estudia por sus efectos sobre los procesos celulares y las vías de señalización. En medicina, se investiga el this compound por sus posibles efectos terapéuticos en afecciones como la diabetes, las enfermedades neurodegenerativas y los trastornos cardiovasculares .
Mecanismo De Acción
El litospermato B ejerce sus efectos a través de varios objetivos y vías moleculares. Se ha demostrado que activa el receptor activado por proliferador de peroxisomas beta/delta (PPARβ/δ), que juega un papel crucial en la regulación de la sensibilidad a la insulina y las respuestas antiinflamatorias. Además, el this compound suprime el estrés del retículo endoplásmico y la formación del inflamasoma, lo que contribuye a sus efectos beneficiosos sobre la resistencia a la insulina y la inflamación .
Análisis Bioquímico
Biochemical Properties
Lithospermate B plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported that Lithospermate B is a PPARβ/δ agonist in fibroblasts . PPARs heterodimerize with retinoid X receptors (RXRs) and bind to PPAR response elements (PPRE), in the promoter region of their target genes, regulating the transcription of target genes .
Cellular Effects
Lithospermate B has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, Lithospermate B has been shown to improve glucose tolerance in the livers of aging and obese animal models . It also suppresses ER stress- and inflammasome-related signaling molecules induced by aging and obesity .
Molecular Mechanism
Lithospermate B exerts its effects at the molecular level through various mechanisms. It activates PPARβ/δ and improves glucose tolerance in the livers of aging and obese animal models . It also suppresses ER stress- and inflammasome-related signaling molecules induced by aging and obesity .
Temporal Effects in Laboratory Settings
The effects of Lithospermate B change over time in laboratory settings. For instance, the protein levels of ER stress markers including ATF6α, p-PERK, p-IRE, and p-JNK were increased in the aging or obese animal model, but Lithospermate B treatment reduced them .
Dosage Effects in Animal Models
The effects of Lithospermate B vary with different dosages in animal models. For example, orally administered low-dose Lithospermate B was found to alleviate kidney injury in diabetic nephropathy (DN) rats .
Metabolic Pathways
Lithospermate B is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For instance, it has been shown to improve insulin sensitivity and related signaling pathways in the liver .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El litospermato B se puede sintetizar mediante varias reacciones químicas que involucran la extracción y purificación de la Salvia miltiorrhiza. Un método implica el uso de sales de magnesio para extraer y purificar el compuesto, lo que da como resultado this compound de alta pureza .
Métodos de producción industrial: La producción industrial de this compound generalmente implica la extracción de material vegetal de Salvia miltiorrhiza o sus extractos. El proceso incluye la adición de sales de magnesio para aumentar el rendimiento y la pureza del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones: El litospermato B sufre varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su actividad biológica .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones de reacción a menudo implican temperaturas y niveles de pH controlados para garantizar rendimientos y pureza óptimos .
Principales productos formados: Los principales productos formados a partir de las reacciones que involucran this compound incluyen varios derivados con actividades biológicas mejoradas. Estos derivados se utilizan a menudo en investigaciones científicas y aplicaciones farmacéuticas .
Comparación Con Compuestos Similares
Compuestos similares: El litospermato B es similar a otros compuestos derivados de Salvia miltiorrhiza, como el litospermato A y el ácido salvianolico B. Estos compuestos comparten actividades biológicas similares pero difieren en sus estructuras químicas y efectos específicos .
Singularidad: Lo que diferencia al this compound de sus compuestos similares es su capacidad única para modular múltiples vías de señalización simultáneamente. Este enfoque multiobjetivo mejora su potencial terapéutico y lo convierte en un compuesto valioso para futuras investigaciones y desarrollo .
Propiedades
IUPAC Name |
magnesium;2-[(E)-3-[3-[1-carboxylato-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30O16.Mg/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17;/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48);/q;+2/p-2/b10-5+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUBYMNVOPVATP-OAZHBLANSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)[O-])O)O.[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)/C=C/C2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)[O-])O)O.[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28MgO16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the primary mechanisms of action attributed to MLB?
A1: MLB exhibits its effects through several interconnected mechanisms, primarily:
- Antioxidant Activity: MLB acts as a potent antioxidant, scavenging free radicals like superoxide and peroxynitrite. This activity helps protect cells from oxidative stress, a key factor in various diseases. [, , ]
- Modulation of the Kallikrein-Kinin System: MLB has been shown to increase urinary and renal kallikrein activity. Kallikrein, an enzyme involved in blood pressure regulation, cleaves kininogen to release kinins, which have vasodilatory effects. [, , ]
- Prostaglandin Modulation: MLB influences prostaglandin synthesis. It increases the production of vasodilatory prostaglandins like PGE2 and 6-keto-PGF1α, contributing to improved renal function and blood pressure control. [, , ]
- Anti-inflammatory Effects: MLB exhibits anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6, potentially by modulating signaling pathways like NF-κB. [, , ]
- PPARβ/δ Agonism: MLB has been identified as a PPARβ/δ agonist. This nuclear receptor plays a role in lipid and glucose metabolism, and its activation by MLB may contribute to its anti-diabetic and insulin-sensitizing effects. [, ]
Q2: How does MLB affect renal function?
A2: MLB demonstrates significant renoprotective effects, primarily by:
- Improving Renal Blood Flow: MLB increases renal blood flow, glomerular filtration rate, and renal plasma flow. This improvement is likely mediated by its vasodilatory effects through the kallikrein-kinin system and prostaglandin modulation. [, , , ]
- Reducing Oxidative Stress in the Kidneys: By scavenging free radicals, MLB mitigates oxidative damage in renal tissues, which is crucial for maintaining renal function. [, ]
- Inhibiting Renal Fibrosis: MLB has shown potential in inhibiting the accumulation of extracellular matrix proteins in the kidneys, a hallmark of progressive renal diseases. []
Q3: What are the potential cardiovascular benefits of MLB?
A3: MLB exhibits various cardioprotective effects, including:
- Blood Pressure Reduction: MLB demonstrates a blood pressure-lowering effect, potentially mediated by its influence on the kallikrein-kinin system, prostaglandin synthesis, and its vasodilatory properties. [, , ]
- Endothelial Protection: MLB can protect endothelial cells from damage caused by hypoxia and hyperlipidemia, contributing to improved vascular function. [, ]
- Anti-Apoptotic Effects in Cardiac Cells: MLB has shown the ability to reduce apoptosis in cardiac cells, potentially by protecting against oxidative stress and mitochondrial dysfunction. []
Q4: How does MLB interact with the NADPH oxidase pathway?
A4: MLB has been shown to inhibit the activity of NADPH oxidase, a key enzyme responsible for generating reactive oxygen species (ROS). This inhibition leads to a reduction in oxidative stress and downstream inflammatory responses. [, ]
Q5: What is the molecular formula and weight of MLB?
A5: The molecular formula of MLB is C30H26MgO14, and its molecular weight is 646.7 g/mol. [, ]
Q6: Are there any specific structural features of MLB that contribute to its activity?
A6: Yes, the presence of dihydroxyl groups and double bonds within the MLB structure are believed to be essential for its antioxidant and peroxynitrite scavenging activities. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
